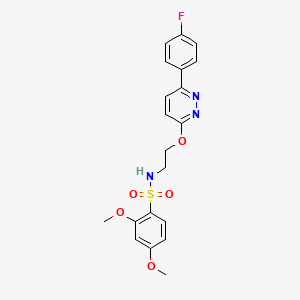

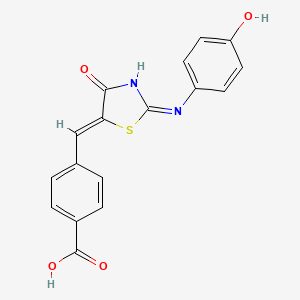

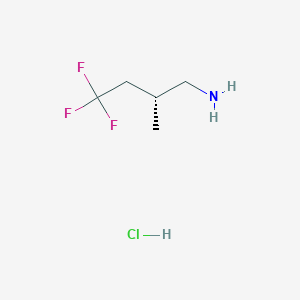

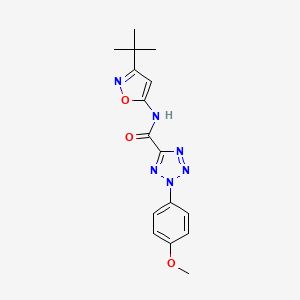

![molecular formula C20H22N4O4S2 B2871893 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 312914-21-9](/img/structure/B2871893.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of similar compounds often involves distorted octahedral geometries around the metal atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been used in the transfer hydrogenation of ketones .Scientific Research Applications

Antimalarial and Antiviral Potential

- N-(phenylsulfonyl)acetamide derivatives, related to the compound , have shown promise in antimalarial activity. These compounds, including benzo[d]thiazol-2-ylthio derivatives, displayed significant in vitro antimalarial activity and acceptable ADMET properties. Additionally, molecular docking studies revealed their potential against Plasmepsin-1 and Plasmepsin-2, as well as the main protease and Spike Glycoprotein of SARS-CoV-2 (Fahim & Ismael, 2021).

Antimicrobial Activities

- Substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, which indicates their potential as antimicrobial agents (Anuse et al., 2019).

Antioxidant and Urease Inhibition

- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated notable biological activities, including antioxidant, antibacterial, and significant urease inhibition. Molecular docking studies supported their interaction with the non-metallic active site of the urease enzyme (Gull et al., 2016).

Anticancer Applications

- Various N-(benzo[d]thiazol-2-yl)acetamide derivatives have been evaluated for their antitumor activities. Some compounds in this category have shown considerable activity against different cancer cell lines, indicating their potential use in cancer therapy (Yurttaş et al., 2015).

Anti-Inflammatory and Analgesic Properties

- Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)acetamide derivatives, have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some of these compounds exhibited significant activities in this regard (Verma et al., 2014).

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-4-24(5-2)30(27,28)16-9-6-14(7-10-16)19(26)23-20-22-17-11-8-15(21-13(3)25)12-18(17)29-20/h6-12H,4-5H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJIFKZLDGRUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

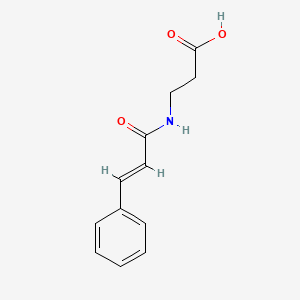

![7-Fluoro-2-methyl-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871826.png)